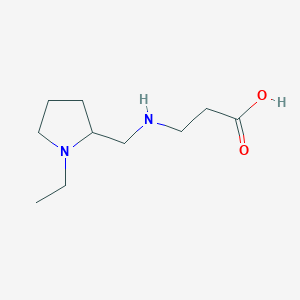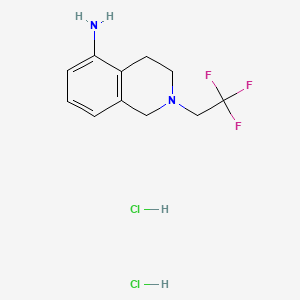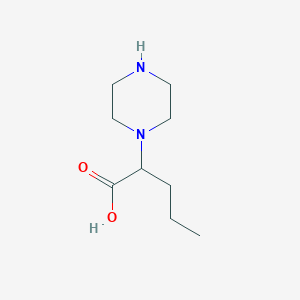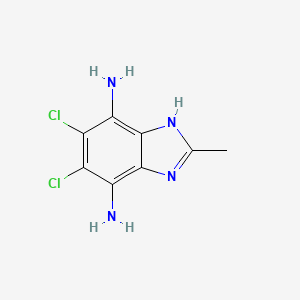
1-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structural formula:
- It belongs to the class of halophenols, where the hydrogens at positions 2 and 4 of the phenol ring are replaced by chlorine and bromine, respectively .
- This compound is biologically inactive and serves as a metabolite of profenofos , an organophosphorus pesticide.
1-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-one: BrC6H3ClF2C(O)H
.Vorbereitungsmethoden
- The synthetic route to prepare 1-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-one involves the reaction of 4-bromo-2-chlorophenol with 2,2-difluoroethanoyl chloride .
- The reaction conditions typically include refluxing the reactants in an appropriate solvent (such as dichloromethane or chloroform) with a base (such as triethylamine) to facilitate the acylation process.
- Industrial production methods may vary, but the key steps involve the acylation of the phenol precursor.
Analyse Chemischer Reaktionen
- Common reagents include bases (for deprotonation), reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as potassium permanganate).
- Major products depend on the specific reaction conditions.
1-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-one: can undergo various reactions:
Wissenschaftliche Forschungsanwendungen
- In chemistry, this compound serves as a building block for the synthesis of more complex molecules.
- In biology and medicine, it may be used as a reference compound or in drug discovery studies.
- In industry, it could find applications in materials science or as an intermediate in fine chemical synthesis.
Wirkmechanismus
- The exact mechanism by which this compound exerts its effects depends on its specific context (e.g., as a pesticide or in drug development).
- It may interact with molecular targets (enzymes, receptors) or participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- While I don’t have a direct list of similar compounds, you can explore related halophenols or acyl chlorides for comparison.
Remember that this compound’s properties and applications may continue to evolve as scientific research progresses.
Eigenschaften
Molekularformel |
C8H4BrClF2O |
|---|---|
Molekulargewicht |
269.47 g/mol |
IUPAC-Name |
1-(4-bromo-2-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H |
InChI-Schlüssel |
NRFXCHZPHGABPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


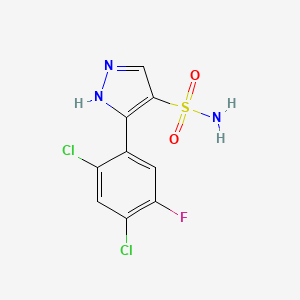
![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)
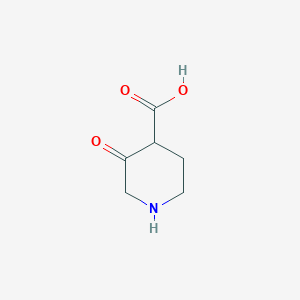
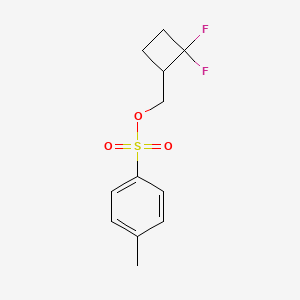

![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
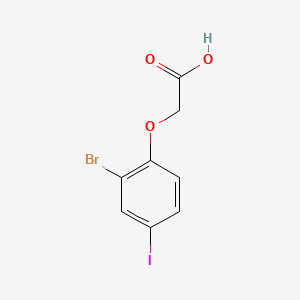
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
